molecular formula C10H30N4OSi2 B1585303 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane CAS No. 83936-41-8

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane

Cat. No. B1585303
CAS RN: 83936-41-8
M. Wt: 278.54 g/mol
InChI Key: JRXMBBDJETXSIO-UHFFFAOYSA-N
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Description

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is a chemical compound with the molecular formula C10H30N4OSi2 . It is a liquid substance used as a chemical intermediate .


Synthesis Analysis

The behavior of 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane in the reaction with carbonyl compounds and metal salts results in the formation of metal complexes of the corresponding Schiff bases formed in situ . The fragmentation of this compound takes place at the siloxane bond, but, in most cases, it is in the organic moieties in the b position with respect to the silicon atom .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is based on the siloxane bond, which unifies the compounds based on it into a class with its own chemistry and unique combinations of chemical and physical properties .


Chemical Reactions Analysis

The specific features of the siloxane bond result in unique chemical reactions. For instance, 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane reacts with carbonyl compounds and metal salts to form metal complexes of the corresponding Schiff bases .


Physical And Chemical Properties Analysis

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane has a boiling point of 140-5°C/2mmHg and a density of 0.941 . Its molecular weight is 278.54 g/mol .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Crystalline Salts: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a similar compound, can form crystalline salts with different counterparts, demonstrated by the formation of crystalline 1,3-bis(3-ammoniumpropyl)tetramethyldisiloxane chloride and nitrate. These salts are characterized structurally by methods such as X-ray diffraction, FT-IR, and NMR analysis (Bargan et al., 2020).

Epoxy Resin Curing and Properties

  • Curing Agent for Epoxy Resin: 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (SFA) is used as a curing agent for bisphenol A epoxy resin, contributing to the non-isothermal curing reaction. This process was examined using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), indicating the thermal stability of the cured network up to 340°C (Li et al., 2012).

Surface Activity and Aggregation in Solution

  • Surface Activity and Micelle Formation: 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, related to the queried compound, exhibits surface activity and the ability to form micelles in solution. This property is emphasized by dynamic light scattering and atomic force microscopy, revealing micelles of 100-200 nm size (Nistor et al., 2012).

Safety And Hazards

This compound may cause irritation to the respiratory tract. It can also cause skin irritation and serious eye irritation. It may be harmful if swallowed .

properties

IUPAC Name

N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMBBDJETXSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CNCCN)O[Si](C)(C)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30N4OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326682
Record name 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane

CAS RN

83936-41-8
Record name 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane unique in its reactions?

A1: The siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane exhibits intriguing behavior. While it can undergo fragmentation under specific reaction conditions, the fragmentation often occurs in the organic moieties, particularly at the β position relative to the silicon atom []. This unusual reactivity is attributed to the unique electronic characteristics of the siloxane bond, which can be influenced by the surrounding chemical environment [].

Q2: How does 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane interact with carbonyl compounds and metal salts?

A2: This compound reacts with carbonyl compounds and metal salts, leading to the formation of metal complexes with Schiff bases generated in situ []. This reaction can proceed through different pathways depending on the specific reaction conditions, resulting in a variety of products. Notably, the reaction can lead to the fragmentation of the molecule, either at the siloxane bond or within the organic moieties [].

Q3: What applications have been explored for 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane in material science?

A3: Research indicates that 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane shows promise as a novel silicone aliphatic amine curing agent for epoxy resins [, ]. This application leverages its reactivity and the unique properties it imparts to the cured epoxy material. Studies have explored its non-isothermal and isothermal cure behavior, along with the thermal decomposition properties and dynamic mechanical properties of the resulting epoxy materials [, ]. This research suggests its potential for enhancing the performance of epoxy resins in various applications.

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